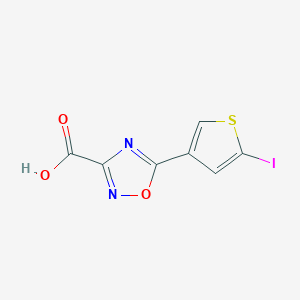

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17844015

Molecular Formula: C7H3IN2O3S

Molecular Weight: 322.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3IN2O3S |

|---|---|

| Molecular Weight | 322.08 g/mol |

| IUPAC Name | 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |

| Standard InChI Key | SAPPYKVVPWFZIP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC=C1C2=NC(=NO2)C(=O)O)I |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is CHINOS, with a calculated molecular weight of 322.08 g/mol. The structure features:

-

A 1,2,4-oxadiazole ring (positions 1, 2, and 4 occupied by nitrogen atoms) at the core.

-

A 5-iodothiophen-3-yl group attached to the oxadiazole’s C-5 position.

-

A carboxylic acid moiety (-COOH) at the oxadiazole’s C-3 position .

The iodine atom on the thiophene ring introduces significant steric and electronic effects, potentially enhancing intermolecular interactions in biological systems compared to lighter halogens like chlorine .

Physicochemical Characteristics

Based on structurally related compounds (Table 1), key properties can be inferred:

The carboxylic acid group likely confers moderate aqueous solubility at physiological pH, while the iodothiophene and oxadiazole moieties contribute to lipophilicity, balancing membrane permeability and target binding .

Synthetic Methodologies

Microwave-Assisted Cyclization

A plausible synthesis route adapts the solvent-free microwave methodology reported for 3-aryl-5-pentyl-1,2,4-oxadiazoles :

-

Starting Materials:

-

5-Iodothiophene-3-carboxamidoxime (prepared from 5-iodothiophene-3-carbonitrile via hydroxylamine treatment).

-

Ethyl chloroacetate (as the carboxylic acid ester).

-

-

Reaction Conditions:

-

Microwave irradiation (650 W, 100% potency) for 8–10 minutes.

-

Potassium carbonate (KCO) as a base catalyst.

-

-

Mechanism:

Scheme 1: Proposed synthesis of 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid via microwave-assisted cyclization .

Alternative Routes

-

Hydrazide Cyclization: Reaction of 5-iodothiophene-3-carbohydrazide with carboxylic acid derivatives under dehydrating conditions (e.g., POCl) .

-

Post-Functionalization: Iodination of pre-formed 5-(thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid using N-iodosuccinimide (NIS) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (predicted from analogs ):

-

~1700 cm: Stretching vibration of the carboxylic acid (-COOH).

-

1630–1590 cm: C=N stretching in the oxadiazole ring.

-

1440 cm: C-O-C asymmetric stretching.

-

690 cm: C-I stretching (characteristic of aryl iodides).

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl):

-

C NMR:

Biological Activity and Applications

Anticancer Activity

Oxadiazole derivatives exhibit antiproliferative effects by modulating kinase pathways . The iodothiophene moiety’s electron-deficient nature could potentiate interactions with tyrosine kinase ATP-binding sites, warranting evaluation against cancer cell lines.

Radiopharmaceutical Applications

The iodine-127 (or radioactive iodine-131) atom positions this compound as a candidate for radiolabeling in diagnostic imaging or targeted therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume